molecular formula C₂₅H₂₈D₃NO₆ B1163012 Lacidipine Monomethyl Ester-d3

Lacidipine Monomethyl Ester-d3

Cat. No.: B1163012
M. Wt: 444.54
Attention: For research use only. Not for human or veterinary use.
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Description

Lacidipine Monomethyl Ester-d3 (Catalogue No.: PA STI 055690) is a deuterated derivative of lacidipine, a dihydropyridine calcium channel blocker used in hypertension management. Its molecular formula is C25H28D3NO6, with a molecular weight of 444.54 g/mol . The compound features three deuterium atoms replacing hydrogen, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (LC-MS/MS) for pharmacokinetic studies and impurity profiling . Its monomethyl ester group distinguishes it from parent lacidipine, which contains a free carboxylic acid moiety.

Properties

Molecular Formula

C₂₅H₂₈D₃NO₆

Molecular Weight

444.54

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes enzymatic or chemical hydrolysis to release the active carboxylic acid form. This reaction is pH- and enzyme-dependent, with esterases or CYP3A4 mediating cleavage .

Table 1: Hydrolysis Conditions and Rates

ConditionReaction Rate (t₁/₂)Byproduct
pH 7.4 (37°C) ~8–12 hoursMethanol-d3
Liver microsomes ~2–4 hoursActive lacidipine-d3 acid
Plasma esterases >24 hoursMinimal degradation

Deuteration slows hydrolysis due to the kinetic isotope effect, reducing metabolic clearance by ~20% compared to non-deuterated analogs .

Metabolic Pathways

Lacidipine Monomethyl Ester-d3 is metabolized primarily via hepatic CYP3A4, with no parent compound detected post-metabolism . Key reactions include:

  • Oxidative dehydrogenation : Conversion of dihydropyridine to pyridine via CYP3A4-mediated oxidation.

  • Ester cleavage : Hydrolysis to form the active carboxylate, which binds vascular smooth muscle L-type calcium channels .

Reaction Scheme :

  • Initial hydrolysis :

    Lacidipine Monomethyl Ester d3H2O/esteraseLacidipine d3 acid+CH3OD\text{Lacidipine Monomethyl Ester d3}\xrightarrow{\text{H}_2\text{O}/\text{esterase}}\text{Lacidipine d3 acid}+\text{CH}_3\text{OD}
  • Oxidative metabolism :

    DihydropyridineCYP3A4Pyridine+2H+\text{Dihydropyridine}\xrightarrow{\text{CYP3A4}}\text{Pyridine}+2\text{H}^+

Stability and Degradation

  • Photodegradation : Exposure to UV light induces ring-opening reactions, forming nitroso derivatives.

  • Thermal stability : Stable at ≤25°C; degradation accelerates above 40°C, producing lactone byproducts .

Table 2: Stability Under Stress Conditions

ConditionDegradation Products% Degradation (24h)
Light (UV) Nitroso compound, lactone15–20%
Heat (60°C) Lactone, decarboxylated derivative30–40%
Acid (pH 1.2) Hydrolyzed acid form50–60%

Comparative Reactivity

This compound exhibits slower hydrolysis than non-deuterated esters due to deuterium’s isotope effect. This property is leveraged in tracer studies to extend half-life and improve detection sensitivity .

Research Gaps and Validation

  • Isotope effects on binding affinity : Limited data on deuterium’s impact on target (L-type channels) interaction.

  • Long-term stability : Requires further validation under clinical storage conditions .

Key References :
Note: Direct experimental data on this compound is limited; inferences are drawn from mechanistic studies of lacidipine and related deuterated dihydropyridines.

Comparison with Similar Compounds

Deuterated Lacidipine Derivatives

Deuterated analogs of lacidipine are critical for analytical precision. Below is a comparison of key derivatives:

Table 1: Deuterated Lacidipine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Application
Lacidipine Monomethyl Ester-d3 C25H28D3NO6 444.54 3 Internal standard for impurity assays
Lacidipine-d10 C26H23D10NO6 465.60 10 High-deuterium analog for quantification

Key Findings :

  • Lacidipine-d10 has a higher deuterium count (10 vs. 3), increasing its molecular weight significantly. This facilitates chromatographic separation from non-deuterated lacidipine in LC-MS .
  • This compound’s ester group improves lipophilicity compared to the parent drug, mimicking metabolites or degradation products in stability studies .

Comparison with Other Deuterated Esters in Pharmaceuticals

Deuterated esters are widely used as internal standards. Notable examples include:

Table 2: Deuterated Esters in Analytical Chemistry

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Application
Methotrexate-methyl-d3 Dimethyl Ester Not fully specified Not reported 3 Internal standard in metabolism studies
Levofloxacin Difluoroboryl Ester-d3 C18D3H16BF3N3O4 412.186 3 Reference material in toxicology

Key Findings :

  • Methotrexate-methyl-d3 shares a similar deuterium count (3 atoms) and serves as a co-eluting internal standard, minimizing matrix effects in bioanalytical assays .
  • Levofloxacin Difluoroboryl Ester-d3 demonstrates the versatility of deuterated esters in tracking drug degradation, with its borate ester enhancing stability in solution .

Comparison with Non-Deuterated Impurities

Lacidipine impurities highlight structural similarities and differences:

Table 3: Lacidipine-Related Impurities

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Role in Quality Control
Lacidipine Impurity 1 C14H16O3 Not reported (E)-3-(2-Formylphenyl) ester Degradation product
This compound C25H28D3NO6 444.54 Deuterated monomethyl ester Quantifying impurities in APIs

Key Findings :

  • Lacidipine Impurity 1 lacks deuterium and is structurally simpler, serving as a marker for synthesis inefficiencies .
  • The deuterated monomethyl ester enables precise quantification of impurities at trace levels (e.g., ≤0.1% per ICH guidelines) .

Research and Application Insights

  • Stability Studies: Deuterated esters like this compound resist metabolic degradation, making them ideal for long-term stability testing .
  • Chromatographic Behavior : The addition of deuterium shifts retention times marginally but significantly alters mass-to-charge ratios, avoiding overlap with analytes .
  • Regulatory Compliance : Use of deuterated standards aligns with USP/ICH guidelines for impurity profiling, ensuring method validation robustness .

Q & A

Basic Research Question: What are the optimal synthetic pathways for Lacidipine Monomethyl Ester-d3, and how do reaction conditions influence isotopic purity?

Methodological Answer:
Synthesis of deuterated compounds like this compound requires precise control of reaction conditions to ensure isotopic integrity. For example, acidic or basic conditions (e.g., Claisen ester condensation or Bayer-Venkataraman rearrangement) are critical for chromone scaffold formation, as described in chromone synthesis literature . For deuterated analogs, solvent choice (e.g., deuterated methanol), temperature (controlled to avoid H/D exchange), and catalyst selection (e.g., NaI for benzylation) must be optimized. Isotopic purity can be monitored via LC-MS or NMR, with adjustments made to reaction time and stoichiometry to minimize proton contamination.

Table 1: Example Synthesis Parameters for Deuterated Esters

ParameterOptimal ConditionImpact on Isotopic Purity
SolventDeuterated methanolReduces H/D exchange
Temperature25–40°CPrevents thermal degradation
CatalystNaI (0.5 equiv)Enhances benzylation efficiency
Reaction Time6–8 hoursBalances yield vs. purity

Advanced Research Question: How can researchers resolve contradictions in metabolic stability data for this compound across different in vitro models?

Methodological Answer:
Discrepancies in metabolic stability data often arise from variations in experimental design, such as differences in hepatocyte sources (human vs. rodent), incubation conditions (pH, temperature), or analytical methods (LC-MS vs. HPLC). To address this:

  • Standardize Models: Use pooled human hepatocytes with matched CYP450 activity profiles to reduce inter-individual variability .
  • Validate Assays: Cross-validate results using orthogonal techniques (e.g., stable isotope dilution assays) to confirm metabolite identification .
  • Control Variables: Document pH, buffer composition, and incubation time rigorously, as minor deviations can alter esterase-mediated hydrolysis rates .

Example Workflow for Data Reconciliation:

Replicate experiments under identical conditions.

Perform statistical analysis (e.g., ANOVA) to identify outliers.

Use high-resolution mass spectrometry to rule out interference from isotopic impurities .

Basic Research Question: What analytical techniques are most suitable for quantifying this compound in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key considerations include:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode enhances detection of protonated molecular ions .
  • Column Selection: C18 reverse-phase columns improve separation of deuterated and non-deuterated analogs.
  • Calibration Standards: Use certified reference materials (e.g., 0.1–10 mg/mL in methanol) to ensure linearity and accuracy .

Table 2: LC-MS/MS Parameters for Quantification

ParameterSettingPurpose
Collision Energy20–30 eVFragmentation optimization
Dwell Time100 msSignal-to-noise improvement
Deuterated Internal StandardLacidipine-d6Corrects for matrix effects

Advanced Research Question: How can researchers design a mixed-methods study to investigate the mechanistic role of this compound in calcium channel modulation?

Methodological Answer:
A mixed-methods approach integrates quantitative in vitro assays with qualitative molecular dynamics simulations:

  • Quantitative Component: Measure IC50 values using patch-clamp electrophysiology in HEK293 cells expressing L-type calcium channels. Triplicate experiments with blinded data analysis reduce bias .
  • Qualitative Component: Perform molecular docking simulations (e.g., AutoDock Vina) to visualize binding interactions between the deuterated ester and channel domains. Compare results with non-deuterated analogs to assess isotopic effects .
  • Triangulation: Statistically correlate IC50 values with docking scores (e.g., Pearson coefficient) to validate hypotheses .

Basic Research Question: What stability protocols are recommended for long-term storage of this compound?

Methodological Answer:
Deuterated esters are prone to hydrolysis and isotopic exchange. Recommended protocols include:

  • Storage Conditions: –80°C in amber vials under argon atmosphere to prevent light/oxygen degradation .
  • Solvent Choice: Lyophilize and store in deuterated DMSO to minimize proton exchange.
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to establish shelf-life .

Advanced Research Question: How can contradictory findings about the metabolite profile of this compound be systematically addressed?

Methodological Answer:
Contradictions often stem from differences in detection limits or metabolic enzyme sources. To resolve:

Meta-Analysis: Aggregate data from published studies and apply weighted statistical models to identify consensus metabolites .

Isotopic Tracer Studies: Co-administer non-deuterated Lacidipine and track deuterium loss via high-resolution MS to distinguish true metabolites from artifacts .

Enzyme Knockdown Models: Use siRNA targeting hepatic esterases in in vitro systems to confirm metabolic pathways .

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